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Introduction
Apitolisib, also known as GDC-0980, is a potent, orally bioavailable small molecule that dually

inhibits Class I phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin

(mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular network that

governs cell proliferation, growth, survival, and metabolism.[3][4] Its frequent dysregulation in

various cancers makes it a prime target for therapeutic intervention.[5][6] By simultaneously

targeting two key nodes in this pathway, PI3K and mTOR (both mTORC1 and mTORC2),

Apitolisib offers a comprehensive blockade of downstream signaling, which may overcome

resistance mechanisms associated with single-agent inhibitors.[1][7] This technical guide

provides an in-depth overview of Apitolisib, summarizing its mechanism of action, preclinical

and clinical data, and associated experimental methodologies.

Mechanism of Action
Apitolisib is a selective inhibitor of all four Class I PI3K isoforms (α, β, δ, and γ) and also

targets the ATP-binding site of mTOR kinase, affecting both mTORC1 and mTORC2

complexes.[1][8] This dual inhibition leads to a complete suppression of the PI3K/AKT/mTOR

signaling cascade.[1] The inhibition of this pathway ultimately results in G1 cell-cycle arrest

and, in some cancer cell lines, the induction of apoptosis.[6] Preclinical studies have

demonstrated that Apitolisib is more effective than inhibiting either PI3K or mTOR alone.[1]
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Signaling Pathway and Point of Inhibition
The PI3K/AKT/mTOR pathway is a complex signaling cascade. Upon activation by growth

factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate

phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn

phosphorylates a multitude of downstream targets, including the mTORC1 and mTORC2

complexes. mTORC1 activation promotes protein synthesis and cell growth, while mTORC2 is

involved in the full activation of AKT. Apitolisib intervenes at the level of PI3K and mTOR, as

depicted in the diagram below.
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Caption: PI3K/AKT/mTOR signaling pathway with Apitolisib's points of inhibition.

Preclinical Data
Apitolisib has demonstrated potent and broad preclinical activity across a range of cancer

models.

In Vitro Activity
The inhibitory activity of Apitolisib against PI3K isoforms and mTOR has been quantified in

cell-free assays.

Target IC50 / Ki Reference

PI3Kα 5 nM (IC50) [8]

PI3Kβ 27 nM (IC50) [8]

PI3Kδ 7 nM (IC50) [8]

PI3Kγ 14 nM (IC50) [8]

mTOR 17 nM (Ki) [8]

Apitolisib has shown potent anti-proliferative activity in various cancer cell lines, with particular

efficacy in those with PIK3CA mutations.[1]

Cell Line Cancer Type IC50 Reference

PC3 Prostate 307 nM [8]

MCF7 Breast 255 nM [8]

A-172 Glioblastoma
Induces apoptosis at

20 µM
[5]

U-118-MG Glioblastoma
Induces apoptosis at

20 µM
[5]
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In Vivo Activity
In preclinical animal models, Apitolisib has demonstrated significant anti-tumor activity at well-

tolerated doses.

Model Cancer Type Dosing Outcome Reference

PC-3 Xenograft Prostate 7.5 mg/kg
Tumor stasis or

regression
[8]

MCF-7 Xenograft Breast 7.5 mg/kg
Tumor stasis or

regression
[8]

Various

Xenografts

Breast, Ovarian,

Lung, Prostate
5 mg/kg (daily)

Potent tumor

growth inhibition
[1]

Pharmacokinetics (Preclinical)
Preclinical pharmacokinetic studies in mice have shown that Apitolisib possesses favorable

properties.

Parameter Value Dosing Reference

Clearance (Clp) 9.2 mL/min/kg 1 mg/kg (i.v.) [8]

Volume of Distribution

(Vss)
1.7 L/kg 1 mg/kg (i.v.) [1]

Oral Bioavailability High 5 and 50 mg/kg (oral) [1]

Clinical Data
Apitolisib has been evaluated in several clinical trials, primarily in patients with advanced solid

tumors.

Phase I Clinical Trials
Phase I studies were conducted to determine the safety, tolerability, maximum tolerated dose

(MTD), and recommended Phase II dose (RP2D) of Apitolisib.
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Study
Patient
Population

Doses
Evaluated

Key Findings Reference

First-in-human

study

Advanced solid

tumors

2 - 70 mg (once

daily)

RP2D: 40 mg

once daily. Dose-

proportional

pharmacokinetic

s. Evidence of

antitumor activity.

[9][10][11]

PIM4604g
Advanced solid

tumors
2 - 70 mg

>50% inhibition

of pAkt at doses

≥ 8 mg.

[1]

Phase II Clinical Trials
Phase II trials have evaluated the efficacy of Apitolisib in specific cancer types.

Study (Name)
Patient
Population

Dosing
Key Efficacy
Results

Reference

MAGGIE study

Recurrent or

persistent

endometrial

carcinoma

40 mg daily

Median PFS: 3.5

months. ORR:

6% (confirmed).

[7]

Randomized

Phase II

Metastatic renal

cell carcinoma

40 mg once per

day

Median PFS: 3.7

months

(compared to 6.1

months for

everolimus).

[12][13]

Clinical Pharmacokinetics
Pharmacokinetic data from clinical trials have characterized the behavior of Apitolisib in

patients.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://aacrjournals.org/clincancerres/article/22/12/2874/122000/Phase-I-Study-of-Apitolisib-GDC-0980-Dual
https://pubmed.ncbi.nlm.nih.gov/26787751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876928/
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78x5nc5
https://www.benchchem.com/product/b1684593?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5600677/
https://ascopubs.org/doi/abs/10.1200/JCO.2015.64.8808
https://pubmed.ncbi.nlm.nih.gov/26951309/
https://www.benchchem.com/product/b1684593?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Dosing
Patient
Population

Reference

Cmax (median)
0.469 µM (week

1)
40 mg daily

Recurrent or

persistent

endometrial

carcinoma

[7]

Target

Modulation

≥90%

suppression of

pAKT

≥16 mg
Advanced solid

tumors
[9][11]

Safety and Tolerability
The most common treatment-related adverse events (AEs) observed in clinical trials are

consistent with the on-target effects of PI3K and mTOR inhibition.

Adverse Event
Grade ≥3 Incidence (at
RP2D of 40 mg)

Reference

Hyperglycemia 18% - 46% [7][9]

Rash 14% - 30% [7][9]

Diarrhea 10% - 20% [7][9]

Liver Dysfunction 12% [9]

Pneumonitis 8% [9]

Mucosal Inflammation 6% [9]

Fatigue 4% [9]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings.

Below are summaries of key experimental protocols used in the evaluation of Apitolisib.

PI3K and mTOR Kinase Assays
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Objective: To determine the in vitro inhibitory activity of Apitolisib against PI3K isoforms and

mTOR.

PI3K Assay: A common method is a fluorescence polarization assay. This assay measures

the formation of the product, 3,4,5-inositoltriphosphate (PIP3). The principle is the

competition between newly formed PIP3 and a fluorescently labeled PIP3 for binding to a

GRP-1 pleckstrin homology (PH) domain protein. The change in polarization is proportional

to the amount of unlabeled PIP3 produced, and thus to the PI3K enzyme activity. IC50

values are calculated from dose-response curves.[8]

mTOR Assay: A Lanthascreen™ fluorescence resonance energy transfer (FRET) assay is

frequently used. This involves a recombinant human mTOR catalytic domain and a GFP-

tagged 4E-BP1 substrate. Phosphorylation of 4E-BP1 by mTOR is detected using a terbium-

labeled antibody specific to the phosphorylated site. The FRET signal between terbium and

GFP is proportional to the extent of phosphorylation. Ki values are determined from dose-

response curves using a competitive tight-binding inhibition equation.[8]

Cell Proliferation Assays
Objective: To assess the effect of Apitolisib on the growth of cancer cell lines.

Methodology: A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay.

[8]

Cancer cells (e.g., PC3, MCF7.1) are seeded in 384-well plates and incubated overnight.

Apitolisib is added at various concentrations.

Cells are incubated for a defined period (e.g., 3-4 days).

CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal

proportional to the amount of ATP present, an indicator of metabolically active cells.

Luminescence is read using a plate reader.

IC50 values are calculated from the dose-response curves using a 4-parameter logistic

model.[8]
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The experimental workflow for a typical cell proliferation assay is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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